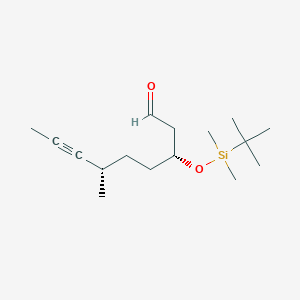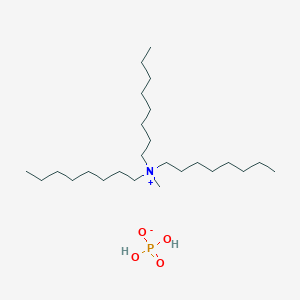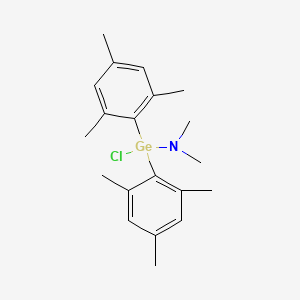
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is an organogermanium compound characterized by the presence of a germanium atom bonded to a chlorine atom, two dimethylamino groups, and two 2,4,6-trimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine typically involves the reaction of germanium tetrachloride with N,N-dimethyl-2,4,6-trimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the germanium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to form germanium hydrides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, toluene), and bases (e.g., triethylamine).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, peracids), solvents (e.g., acetonitrile, water).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ether).
Major Products Formed:
Substitution Reactions: Substituted germanium compounds with various functional groups.
Oxidation Reactions: Oxidized germanium species such as germanium dioxide.
Reduction Reactions: Germanium hydrides and related compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Explored for its potential biological activity and as a component in the design of new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Comparison: 1-Chloro-N,N-dimethyl-1,1-bis(2,4,6-trimethylphenyl)germanamine is unique due to the presence of a germanium atom, which imparts distinct chemical and physical properties compared to similar compounds containing other elements such as carbon or nitrogen. The germanium center allows for unique coordination chemistry and reactivity, making this compound valuable for specific applications in materials science and catalysis.
Eigenschaften
CAS-Nummer |
202128-02-7 |
|---|---|
Molekularformel |
C20H28ClGeN |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N-[chloro-bis(2,4,6-trimethylphenyl)germyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H28ClGeN/c1-13-9-15(3)19(16(4)10-13)22(21,23(7)8)20-17(5)11-14(2)12-18(20)6/h9-12H,1-8H3 |
InChI-Schlüssel |
JHDQCIOQSCDOKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(N(C)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)

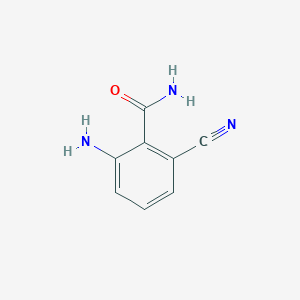
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
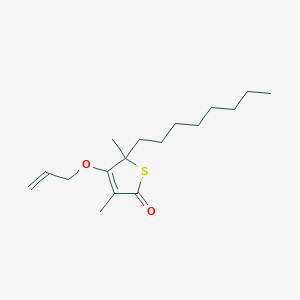
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)

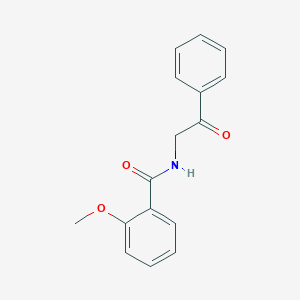
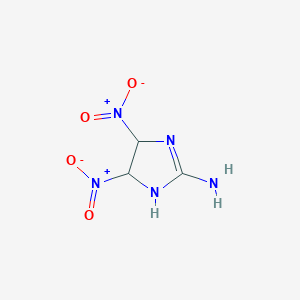
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
